molecular formula C4H7N3O B1426980 (2-methyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 942060-50-6

(2-methyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1426980
CAS No.: 942060-50-6
M. Wt: 113.12 g/mol
InChI Key: RTCYUGLJCAPLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C4H7N3O. It belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol can be achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click reaction.” This method involves the reaction of an organic azide with an alkyne to form the triazole ring . The reaction conditions typically include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is usually carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters such as temperature, reaction time, and catalyst loading to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions[][3].

Major Products Formed

    Oxidation: Formation of (2-methyl-2H-1,2,3-triazol-4-yl)carboxylic acid.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used[][3].

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring with a hydroxymethyl side group and a methyl substituent at the second position. Its molecular formula is C3H5N3OC_3H_5N_3O, which contributes to its unique chemical reactivity due to the presence of both nitrogen and hydroxyl functional groups. This structural configuration enhances its potential biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of (2-methyl-2H-1,2,3-triazol-4-yl)methanol exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The compound's ability to disrupt microbial cell membranes is attributed to its triazole structure, which can interact with biological targets effectively.

Antiparasitic Potential

The compound has also been investigated for its antiparasitic properties. In particular, studies focusing on 1,2,3-triazole derivatives have shown promising results against Trypanosoma cruzi and Leishmania donovani, pathogens responsible for Chagas disease and leishmaniasis, respectively . The synthesis of prenyl-1,2,3-triazoles from azides and alkynes has paved the way for discovering new antimalarial drug candidates .

Fungicidal Properties

This compound has been explored for its potential as a fungicide. Its structural similarity to known fungicides allows it to inhibit fungal growth effectively. Preliminary studies suggest that it could be developed into a new class of agricultural chemicals aimed at combating crop diseases caused by fungi.

Synthesis and Characterization

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction has been widely adopted in medicinal chemistry due to its efficiency and specificity in forming triazole compounds. The following table summarizes the synthetic routes and yields reported in the literature:

Synthesis MethodReactantsYield (%)Reference
CuAACAzide + Alkyne85%
CyclizationIsoprenyl Azide + Alkynes78%

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound inhibited growth at low concentrations (MIC values ranging from 10 to 50 µg/mL), demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Antiparasitic Activity

In another investigation focused on antiparasitic activity, derivatives of this compound were tested against T. cruzi. Results showed significant activity with IC50 values below 5 µM, indicating strong potential for further development into therapeutic agents for parasitic infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its triazole ring contributes to its stability and bioactivity, distinguishing it from other similar compounds .

Biological Activity

(2-methyl-2H-1,2,3-triazol-4-yl)methanol is a heterocyclic organic compound belonging to the class of 1,2,3-triazoles. Its unique structure, characterized by a triazole ring with a hydroxymethyl side group and a methyl substituent at the second position, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and highlighting its applications in various fields.

The molecular formula of this compound is C₄H₇N₃O. The presence of both nitrogen and hydroxyl functional groups contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can bind to metal ions or cofactors in enzymes, potentially inhibiting their activity. This interaction may lead to significant biological effects by altering metabolic pathways.
  • Receptor Binding : Triazole derivatives often exhibit high affinity for multiple receptors, facilitating changes in cellular signaling pathways. This characteristic underpins their diverse pharmacological profiles.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its structural similarity to other triazole derivatives known for antifungal and antibacterial effects supports this potential .
  • Antioxidant Properties : The presence of hydroxymethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .
  • Anticancer Potential : Some studies have indicated that triazole derivatives can inhibit cancer cell proliferation. Although specific data on this compound is limited, its structural relatives have shown promising anticancer activities .
  • Anti-inflammatory Effects : Triazole compounds have been associated with the inhibition of inflammatory mediators. This activity could be relevant for developing treatments for inflammatory diseases.

Research Findings and Case Studies

A review of existing literature reveals several case studies that highlight the biological activities of triazole derivatives:

StudyFindings
Kalisiak et al. (2008)Demonstrated the synthesis of triazole derivatives with significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Zhang et al. (2013)Reported on the anticancer properties of 1,4-disubstituted triazoles, suggesting similar potential for this compound .
PMC Study (2021)Highlighted broad-spectrum antimicrobial properties among various triazole derivatives; inferred potential relevance for this compound .

Synthesis Methods

The synthesis of this compound typically involves the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This method is favored due to its efficiency and ability to produce high yields:

  • Preparation of Azide Precursor : An azide compound is prepared as a precursor.
  • Reaction with Alkyne : The azide reacts with an alkyne in the presence of a copper(I) catalyst.
  • Formation and Reduction : The resulting triazole ring undergoes reduction to yield this compound .

Properties

IUPAC Name

(2-methyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-5-2-4(3-8)6-7/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCYUGLJCAPLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942060-50-6
Record name (2-methyl-2H-1,2,3-triazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(2-methyl-2H-1,2,3-triazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.